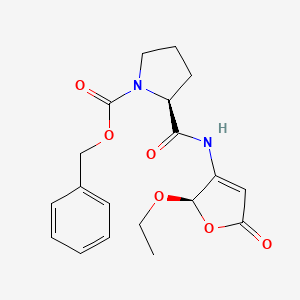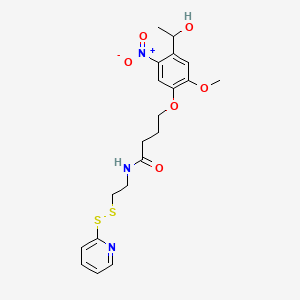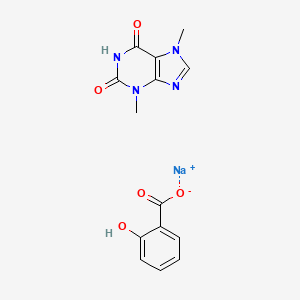
Theobromine salicylate disodium salt monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a xanthine alkaloid, with salicylate, a derivative of salicylic acid Theobromine is primarily found in cocoa and chocolate, and it is known for its stimulant properties Salicylate is commonly used for its anti-inflammatory and analgesic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Theobromine salicylate disodium salt monohydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of theobromine with salicylic acid in the presence of a base, such as sodium hydroxide, to form theobromine salicylate. This intermediate is then reacted with disodium salt to obtain the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form. Quality control measures are essential to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Theobromine salicylate disodium salt monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various products.
Mécanisme D'action
Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: Another xanthine derivative with similar stimulant properties.
Caffeine: A well-known stimulant that shares structural similarities with theobromine.
Paraxanthine: A metabolite of caffeine with similar effects.
7-Methylxanthine: A derivative of xanthine with distinct pharmacological properties.
Uniqueness
Theobromine salicylate disodium salt monohydrate is unique due to the combination of theobromine’s stimulant effects and salicylate’s anti-inflammatory properties. This dual action makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H13N4NaO5 |
|---|---|
Poids moléculaire |
340.27 g/mol |
Nom IUPAC |
sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1 |
Clé InChI |
WSRBRQQGWDWSON-UHFFFAOYSA-M |
SMILES canonique |
CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


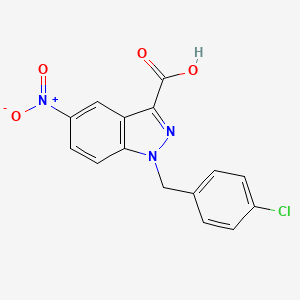
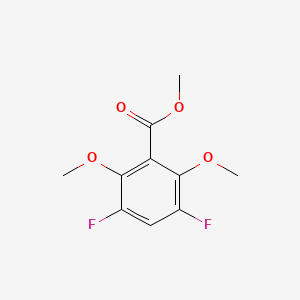

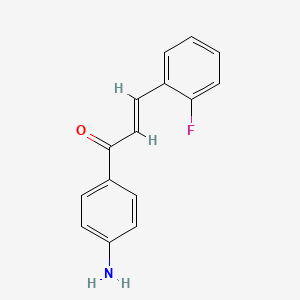
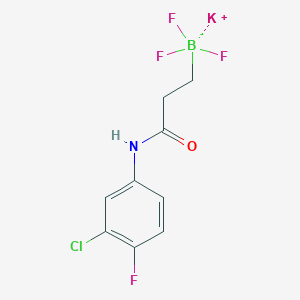
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)
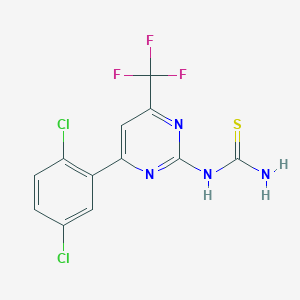

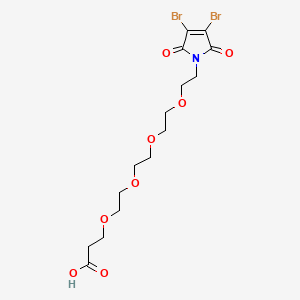
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
